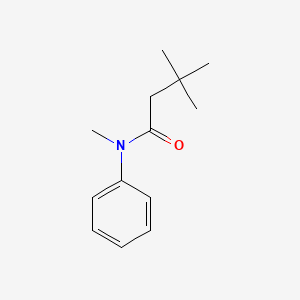

N,3,3-trimethyl-N-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

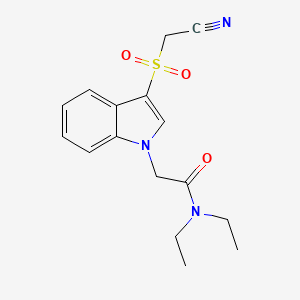

“N,3,3-trimethyl-N-phenylbutanamide” is a chemical compound with the linear formula C13H19NO . It has a molecular weight of 205.302 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 205.302 . More detailed information would require specific experimental data.

Scientific Research Applications

KCNQ Openers for Epilepsy Treatment

N-phenylbutanamide derivatives, including N,3,3-trimethyl-N-phenylbutanamide, have been explored for their potential in treating epilepsy. Research led by Yang, Lu, and Ouyang (2018) demonstrated that these derivatives act as KCNQ openers. KCNQ (Kv7) channels are significant in stabilizing the membrane potential of neurons, and their activation can counteract hyperexcitable states associated with epilepsy. The study synthesized a series of these derivatives and found several potent KCNQ openers. Notably, a compound named Compound 1 exhibited significant anti-convulsant activity without adverse effects, alongside favorable pharmacokinetic profiles in rats. This research indicates the potential of this compound derivatives as a basis for novel anti-epileptic drugs (Yang, Lu, & Ouyang, 2018).

Ligands for Pd-catalyzed Heck and Suzuki Reactions

Certain 1,3-dicarbonyl compounds, such as 3-oxo-N-phenylbutanamide, have been identified as efficient, cost-effective, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions. Cui, Li, Liu, and Guo (2007) reported that these compounds yielded high turnover numbers (approx. 10^3-10^4) in the catalysis of aryl bromides and iodides. This finding is significant for synthetic chemistry, providing a promising alternative to traditional, often costly and phosphine-dependent ligands (Cui, Li, Liu, & Guo, 2007).

Synthesis of Spiro[tetrahydropyran-3,3'-oxindole] Derivatives

The Prins cascade strategy has been employed to synthesize spiro[tetrahydropyran-3,3'-oxindole] derivatives using 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide and a variety of aldehydes. Reddy, Swathi, Swain, Bhadra, Sridhar, Satyanarayana, and Jagadeesh (2014) discovered that this process, under ambient conditions, yielded the corresponding spiro-oxindole derivatives with good yields and excellent selectivity. This method represents an innovative approach to constructing spirocycles in a one-pot operation, showcasing the versatility of N-phenylbutanamide derivatives in complex organic synthesis (Reddy et al., 2014).

properties

IUPAC Name |

N,3,3-trimethyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-12(15)14(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJYLEAZYLJLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)

![ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2476112.png)

![(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine](/img/structure/B2476113.png)

![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2476114.png)

![Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate](/img/structure/B2476115.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2476128.png)